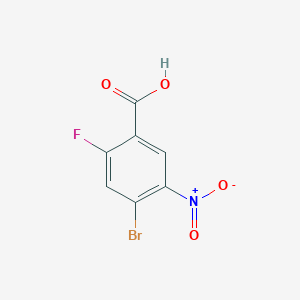

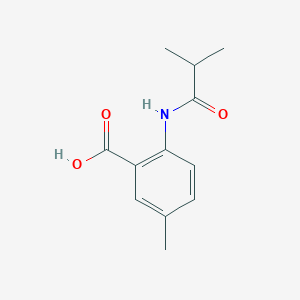

(4-溴-3-甲基苯基)硼酸

描述

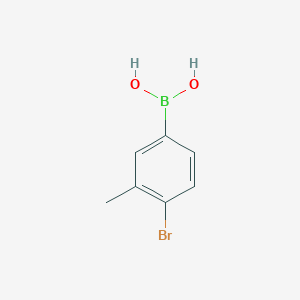

Boronic acids are a class of compounds that contain a trivalent boron atom connected to an organic substituent and two hydroxyl groups. They are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, which are used to create various organic materials, including olefins, styrenes, and biphenyl derivatives . While the provided papers do not directly discuss (4-Bromo-3-methylphenyl)boronic acid, they offer insights into the general behavior and applications of structurally related boronic acids.

Synthesis Analysis

The synthesis of boronic acids often involves the use of organolithium reagents or halodeboronation reactions. For example, a two-step reaction involving an organolithium reagent was described for the synthesis of (3-fluoro-5-methylphenyl)boronic acid, which shares a similar aryl-boronic structure with the compound of interest . Additionally, the halodeboronation of aryl boronic acids has been demonstrated as a method to generate aryl halides, which could be a potential step in the synthesis or functionalization of (4-Bromo-3-methylphenyl)boronic acid .

Molecular Structure Analysis

Boronic acids typically have a planar trigonal geometry around the boron atom. The molecular structure of these compounds has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the vibrational modes, chemical shifts, and electronic properties of boronic acids, which are essential for understanding their reactivity and interactions in chemical reactions.

Chemical Reactions Analysis

Boronic acids are known for their role in catalyzing various organic transformations. For instance, boric acid, a simple boronic acid, has been shown to catalyze the esterification of alpha-hydroxycarboxylic acids . Moreover, specific boronic acids with ortho-substituents have been used to catalyze dehydrative amidation between carboxylic acids and amines, highlighting the influence of substituents on the boronic acid's reactivity . These findings suggest that (4-Bromo-3-methylphenyl)boronic acid could also participate in similar catalytic processes or be used as a reagent in cross-coupling reactions to synthesize complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the acid's solubility, boiling point, and stability. The experimental and computational studies provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting the reactivity of boronic acids . Additionally, the formation of reversible condensation products allows boronic acids to be used as building blocks for creating complex nanostructures and polymeric materials .

科学研究应用

合成和晶体结构

- 合成和结构分析: Das 等人 (2003) 讨论了从 4-溴-2-氟苯胺合成氨基-3-氟苯基硼酸,重点介绍了其在构建在生理 pH 值下运行的葡萄糖传感材料中的潜力。还分析了该衍生物的 X 射线晶体结构,强调了其在合成生物活性化合物和作为药物中的作用 (Das et al., 2003).

有机合成

- 有机合成中间体: 孙海霞等人 (2015) 确定了使用 (3-氟-5-甲基苯基) 硼酸合成的 3-硼ono-5-氟苯甲酸,作为有机合成中的重要中间体。它广泛用于烯烃、苯乙烯和联苯衍生物的合成,适用于天然产物和有机材料的合成 (孙海霞等人,2015).

纳米技术

- 纳米管中的光学调制: Mu 等人 (2012) 的一项研究表明,使用苯基硼酸,包括 5-溴-3-羧基苯基硼酸等衍生物,可以对单壁碳纳米管进行光学调制。这对糖识别具有影响,在生物医学和传感技术中具有潜在应用 (Mu 等人,2012).

催化

- 钯催化的合成: Izmer 等人 (2006) 探索了在钯催化的反应中使用取代的 (甲基-3-溴-苯基) 硼酸。这在芳基取代的茚满和环戊[b]噻吩的合成中具有重要意义,这对于进一步合成 ansa-茂金属至关重要 (Izmer 等人,2006).

传感和检测

- 荧光化学传感器: 黄等人 (2012) 讨论了硼酸传感器,包括苯基硼酸,在检测碳水化合物、L-多巴胺、氟化物、铜离子、汞离子和过氧化氢方面的进展。该研究重点介绍了硼酸在开发新的荧光探针中的应用 (黄等人,2012).

多功能化合物

- 多功能衍生物: 张等人 (2017) 合成了苯基硼酸的衍生物,重点介绍了它们作为医药、农业和工业化学中的多功能化合物的潜力。这包括在传感、蛋白质操作、治疗、生物标记和分离中的应用 (张等人,2017).

生物医学应用

- 生物医学应用: Cambre 和 Sumerlin (2011) 强调了硼酸类聚合物在各种生物医学应用中的使用,包括治疗 HIV、肥胖症、糖尿病和癌症。这些化合物的独特反应性、溶解性和响应性使其在开发新型生物材料中具有价值 (Cambre 和 Sumerlin,2011).

药物

- 药物: Yang 等人 (2003) 综述了硼酸化合物由于其独特的结构特征在酶抑制剂、硼中子俘获剂(用于癌症治疗)以及识别生物学上重要糖类的抗体模拟物开发中的应用 (Yang 等人,2003).

安全和危害

“(4-Bromo-3-methylphenyl)boronic acid” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that the substance may cause skin irritation, serious eye irritation, and respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .

未来方向

Boronic acids, including “(4-Bromo-3-methylphenyl)boronic acid”, have been developed for use in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . The development of new borane reagents and the exploration of their properties for application under specific Suzuki-Miyaura coupling conditions represent potential future directions in this field .

属性

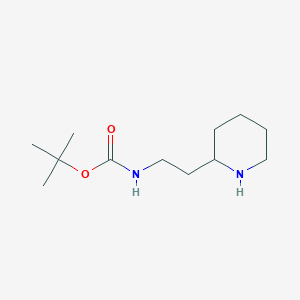

IUPAC Name |

(4-bromo-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATLRNVCMDWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436022 | |

| Record name | (4-Bromo-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)boronic acid | |

CAS RN |

221006-67-3 | |

| Record name | B-(4-Bromo-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221006-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)